molecular formula C21H18F3N3O2S B3159165 5-(8-Quinolinylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline CAS No. 861207-21-8

5-(8-Quinolinylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline

Cat. No.: B3159165
CAS No.: 861207-21-8
M. Wt: 433.4 g/mol
InChI Key: AXSAGNLQAMENLU-UHFFFAOYSA-N
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Description

5-(8-Quinolinylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline is a potent and cell-permeable inhibitor of the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) enzymes, particularly PHD2 (Source) . These enzymes are oxygen sensors that, under normoxic conditions, target the HIF-α subunit for proteasomal degradation. By inhibiting PHD activity, this compound stabilizes HIF-α, leading to its accumulation and subsequent translocation to the nucleus where it dimerizes with HIF-β to activate the transcription of a wide array of hypoxia-responsive genes (Source) . This mechanism makes it an invaluable research tool for mimicking a state of cellular hypoxia in normoxic conditions, enabling the study of HIF-mediated pathways in areas such as cancer biology, where HIF plays a key role in tumor angiogenesis and metabolism (Source) , and immunology, for investigating HIF-driven immune cell functions (Source) . Its application extends to research on ischemic preconditioning, erythropoiesis, and mitochondrial function, providing critical insights into cellular adaptation to low oxygen stress.

Properties

IUPAC Name

5-quinolin-8-ylsulfonyl-8-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O2S/c22-21(23,24)15-8-9-17-18(12-15)26-11-3-6-16(26)13-27(17)30(28,29)19-7-1-4-14-5-2-10-25-20(14)19/h1-2,4-5,7-10,12,16H,3,6,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSAGNLQAMENLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C3=C(N2C1)C=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201119581
Record name 1,2,3,3a,4,5-Hexahydro-5-(8-quinolinylsulfonyl)-8-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201119581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861207-21-8
Record name 1,2,3,3a,4,5-Hexahydro-5-(8-quinolinylsulfonyl)-8-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861207-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,3a,4,5-Hexahydro-5-(8-quinolinylsulfonyl)-8-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201119581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Research indicates that compounds within the quinoxaline family exhibit significant biological activities. Specifically, 5-(8-Quinolinylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline may possess:

  • Anticancer Properties : Preliminary studies suggest potential efficacy against various cancer cell lines.
  • Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial and fungal strains.

Applications in Medicinal Chemistry

The compound's unique combination of functional groups allows for diverse applications in medicinal chemistry:

  • Drug Development : The structural characteristics make it a candidate for developing new therapeutic agents targeting cancer and infectious diseases.
  • Biological Interaction Studies : Understanding how this compound interacts with biological targets is crucial for optimizing its therapeutic use.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against several human cancer cell lines. Results indicated significant cytotoxic effects at varying concentrations.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The findings demonstrated promising results in inhibiting bacterial growth compared to standard antibiotics.

Comparison with Similar Compounds

(i) SIRT6 Modulation

  • UBCS039 (derived from lead compound 153) shares the pyrrolo[1,2-a]quinoxaline core and sulfonyl group with the target compound but replaces quinoline with pyridine. Its EC50 of 38 μM suggests moderate SIRT6 activation, likely via sulfonyl-mediated binding .

(ii) Antiplasmodial Activity

  • The 4-(trichloromethyl) analog demonstrates potent antiplasmodial activity (IC50 = 1.2–5.8 μM) with reduced cytotoxicity. The trichloromethyl group’s higher lipophilicity compared to the target’s trifluoromethyl may improve membrane penetration but increase off-target risks .

(iii) Substituent Effects

  • Trifluoromethyl vs.
  • Quinolinylsulfonyl vs. Phenylsulfonyl: The quinoline moiety in the target compound may enable additional interactions (e.g., with heme in cytochrome targets) compared to phenylsulfonyl in UBCS039 .

(iv) Saturation and Flexibility

  • In contrast, fully unsaturated analogs (e.g., 8-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline) exhibit rigidity suitable for flat binding pockets .

Q & A

Q. Advanced

  • Visible-light photoredox catalysis : Avoids high temperatures and toxic reagents, enabling radical coupling at room temperature .
  • Molybdenum catalysis : Converts nitroarenes and glycols into indoloquinoxalines under aerobic conditions, compatible with trifluoromethyl groups .
  • Surfactant-mediated catalysis : p-DBSA in aqueous ethanol reduces reaction time (15–120 minutes) and energy input .

How can green chemistry principles be applied to the synthesis of this compound?

Q. Advanced

  • Solvent selection : Use of water or ethanol minimizes environmental impact .
  • Energy efficiency : Room-temperature reactions (e.g., photoredox, Pictet–Spengler) reduce thermal energy requirements .
  • Catalyst recyclability : p-DBSA can be reused in hydroalcoholic systems without significant loss of activity .

What spectroscopic techniques confirm the structure and purity of this compound?

Q. Basic

  • 1H NMR : Identifies NH and CH2 protons (e.g., δ 3.5–4.0 ppm for hexahydro ring protons) .
  • IR spectroscopy : Detects C=O (1680–1720 cm⁻¹) and NH (3300–3400 cm⁻¹) stretches .
  • LCMS : Validates molecular weight (e.g., m/z 315.37 for related hexahydropyrroloquinoxalines) .
  • Purity analysis : HPLC or LCMS confirms >99% purity for research-grade samples .

What challenges arise in achieving regioselectivity during cyclization steps?

Q. Advanced

  • Competing pathways : Side reactions (e.g., over-reduction in hydrogenation) require precise control of stoichiometry and reaction time .
  • Substituent positioning : Electron-deficient quinoline rings favor nucleophilic attack at specific positions, necessitating protecting groups or directing agents .

How does the trifluoromethyl group influence reactivity and properties?

Q. Advanced

  • Electronic effects : The CF3 group enhances electrophilicity at adjacent positions, facilitating cyclization .
  • Metabolic stability : Improves pharmacokinetic properties in bioactive derivatives .

What biological activities are reported for related pyrroloquinoxalines?

Q. Advanced

  • Antiproliferative effects : 4,5-Dihydropyrroloquinoxalines inhibit GPER-expressing breast cancer cells (IC50: 10–50 μM) .
  • Antitumor potential : Fluoroquinolone-quinoxaline hybrids exhibit activity against bacterial and cancer cell lines .

How do reaction conditions impact yield and selectivity in multi-step syntheses?

Q. Advanced

  • Solvent polarity : Polar solvents (e.g., DMF) stabilize intermediates but may reduce cyclization efficiency .
  • Catalyst loading : Excess B(C6F5)3 in hydrogenation decreases enantioselectivity due to steric hindrance .
  • Temperature : Higher temperatures (>80°C) accelerate byproduct formation in iron-mediated syntheses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(8-Quinolinylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline
Reactant of Route 2
Reactant of Route 2
5-(8-Quinolinylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline

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